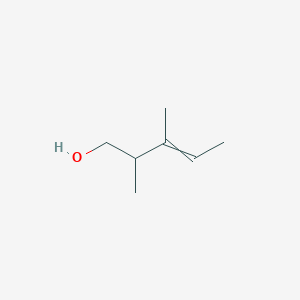![molecular formula C12H29N3O B14075705 1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol CAS No. 102015-66-7](/img/structure/B14075705.png)
1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- is an organic compound with the molecular formula C13H30N3O. This compound is a derivative of 2-pentanol, featuring additional aminoethyl and trimethyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- typically involves the reaction of 2-pentanol with aminoethyl and trimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the product, which is essential for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of various industrial products, including solvents, surfactants, and additives.
Wirkmechanismus
The mechanism of action of 2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanol: A simpler alcohol with similar structural features but lacking the additional aminoethyl and trimethyl groups.
Aminoethylethanolamine: Contains amino and hydroxyl groups, similar to the aminoethyl groups in the compound.
Trimethylamine: A tertiary amine with structural similarities to the trimethyl groups in the compound.
Uniqueness
2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
102015-66-7 |
|---|---|
Molekularformel |
C12H29N3O |
Molekulargewicht |
231.38 g/mol |
IUPAC-Name |
1-[2-(2-aminoethylamino)ethylamino]-2,4,4-trimethylpentan-2-ol |
InChI |
InChI=1S/C12H29N3O/c1-11(2,3)9-12(4,16)10-15-8-7-14-6-5-13/h14-16H,5-10,13H2,1-4H3 |
InChI-Schlüssel |
KIRRCOJIQBDSEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(CNCCNCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


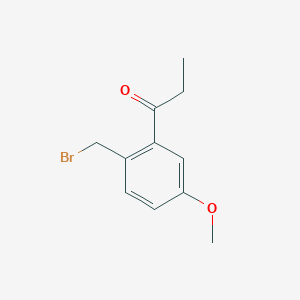
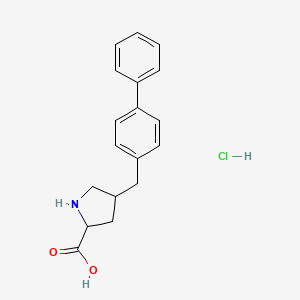
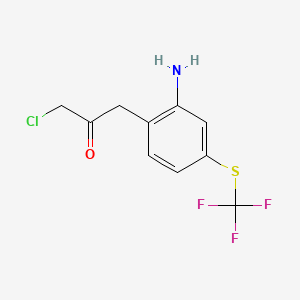
![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)
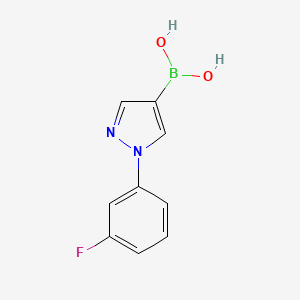
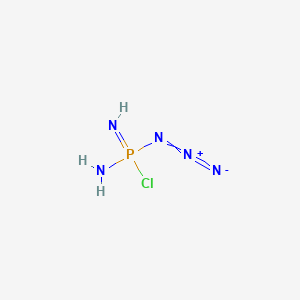
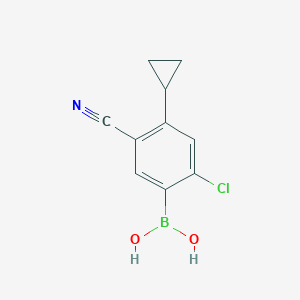
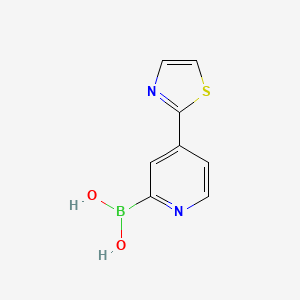
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
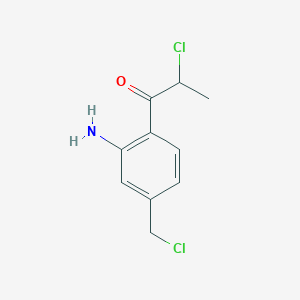
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

